Picfeltarraenin IA

Catalog No.
S882236
CAS No.
97230-47-2
M.F
C41H62O13
M. Wt
762.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picfeltarraenin IA

CAS Number

97230-47-2

Product Name

Picfeltarraenin IA

IUPAC Name

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

Molecular Formula

C41H62O13

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3/t19-,21+,22+,23+,25-,28+,29-,30-,31+,32+,33+,34-,35-,36-,38-,39+,40-,41-/m0/s1

InChI Key

WPXIIGGPWPYUSJ-CUXXYAFUSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O

Synonyms

Picfeltarraenin IA; NSC 694346

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O

The exact mass of the compound (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694346. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Structural Elucidation Using Machine Learning and NMR Spectroscopy

Formation of Complexes in Organic Analysis

Everyday Applications

Optoelectronic Applications

Coordination Compounds

Precursors to Biochemical Compounds

Picfeltarraenin IA is a bioactive compound derived from the plant Picralima nitida, which is known for its medicinal properties. This compound has garnered attention for its potential therapeutic effects, particularly in the context of inflammation and immune response modulation. Structurally, it belongs to the class of compounds known as alkaloids, characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Involving Picfeltarraenin IA primarily focus on its interactions with biological systems. One significant reaction is its ability to inhibit the production of pro-inflammatory cytokines. For instance, in studies involving human pulmonary epithelial A549 cells, Picfeltarraenin IA was shown to downregulate the expression of cyclooxygenase 2 (COX2) and inhibit the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in response to lipopolysaccharide stimulation . The mechanism appears to involve modulation of the nuclear factor-κB signaling pathway, which is crucial in regulating inflammatory responses .

Picfeltarraenin IA exhibits notable biological activities, particularly anti-inflammatory effects. Research indicates that it can significantly reduce the expression of inflammatory markers and cytokines in various cell lines. For example, it was found to suppress IL-8 and PGE2 production in A549 cells exposed to lipopolysaccharides . Additionally, it has been observed to regulate COX2 expression through the nuclear factor-κB pathway, indicating its potential as an anti-inflammatory agent.

The synthesis of Picfeltarraenin IA typically involves extraction from Picralima nitida or synthetic organic chemistry techniques aimed at replicating its structure. Natural extraction methods may include solvent extraction or chromatography techniques to isolate the compound from plant material. Synthetic approaches may involve multi-step reactions starting from simpler organic molecules, although specific synthetic routes for Picfeltarraenin IA are less documented in available literature.

The primary applications of Picfeltarraenin IA lie in pharmacology and medicinal chemistry. Its anti-inflammatory properties suggest potential uses in treating conditions characterized by excessive inflammation, such as asthma, arthritis, and other inflammatory diseases. Furthermore, ongoing research may uncover additional therapeutic applications in immunology and oncology due to its ability to modulate immune responses.

Interaction studies involving Picfeltarraenin IA focus on its effects on various cellular pathways and its interactions with other compounds. For instance, studies have demonstrated that it can influence the activity of nuclear factor-κB, impacting downstream inflammatory responses . Additionally, investigations into its interactions with other anti-inflammatory agents could provide insights into combination therapies for enhanced efficacy.

Several compounds exhibit similar biological activities to Picfeltarraenin IA. Here are a few notable examples:

Compound NameSourceBiological ActivityUnique Features
BerberineBerberis vulgarisAnti-inflammatory, antimicrobialAlkaloid with diverse pharmacological effects
CurcuminCurcuma longaAnti-inflammatory, antioxidantPolyphenolic compound with extensive research on health benefits
QuercetinVarious fruits and vegetablesAntioxidant, anti-inflammatoryFlavonoid known for cardiovascular benefits

Uniqueness of Picfeltarraenin IA: Unlike these compounds, which are more widely studied and characterized, Picfeltarraenin IA's specific mechanisms of action related to COX2 inhibition and nuclear factor-κB modulation present unique avenues for research in inflammation management.

Phylogenetic Distribution in Scrophulariaceae Family

Picria fel-terrae Loureiro stands as a monotypic genus within the Scrophulariaceae family, representing a unique evolutionary lineage with distinctive morphological and biochemical characteristics. The species demonstrates remarkable phylogenetic isolation, being the sole representative of the genus Picria, which distinguishes it from other Scrophulariaceae members through its flattened fruit structure surrounded by two large, rounded calyx lobes and two filiform segments. This taxonomic uniqueness extends to its secondary metabolite profile, where picfeltarraenin IA emerges as a characteristic compound reflecting the specialized biosynthetic capabilities that have evolved within this particular lineage.

The geographic distribution of Picria fel-terrae spans across Asian regions from the eastern Himalayas to India, Burma, southern China, Indo-China, Peninsular Malaysia, Borneo, Java, Sulawesi, Moluccas, and the Philippines. This broad distribution pattern suggests successful evolutionary adaptation strategies, with picfeltarraenin IA potentially serving as a key biochemical factor enabling survival across diverse environmental conditions. The compound's presence throughout these varied ecological niches indicates its fundamental importance in the plant's adaptive mechanisms, supporting the hypothesis that triterpenoid saponins like picfeltarraenin IA provide significant evolutionary advantages.

Within the broader context of Scrophulariaceae phylogeny, the production of complex triterpenoid saponins appears to be a specialized trait that has developed independently in certain lineages. The biochemical sophistication required for picfeltarraenin IA synthesis suggests that Picria fel-terrae has evolved particularly advanced enzymatic systems for secondary metabolite production, distinguishing it from related family members that may produce simpler chemical compounds or entirely different classes of defensive molecules.

Secondary Metabolic Pathways in Picria fel-terrae Loureiro

The secondary metabolic profile of Picria fel-terrae reveals a complex array of bioactive compounds, with picfeltarraenin IA representing the pinnacle of biosynthetic complexity within this system. Phytochemical analysis demonstrates that different extraction methods yield varying profiles of secondary metabolites, with n-hexane extracts primarily containing steroids and triterpenoids, while ethyl acetate and ethanol extracts reveal the presence of flavonoids, glycosides, saponins, and tannins. This differential distribution suggests compartmentalized biosynthetic pathways where picfeltarraenin IA and related triterpenoid compounds are synthesized through specific enzymatic routes distinct from other secondary metabolite classes.

The quantitative distribution of picfeltarraenin IA within different plant tissues reveals important insights into metabolic organization and resource allocation. Analytical studies demonstrate that leaf tissues contain significantly higher concentrations of both picfeltarraenin IA and its related compound picfeltarraenin IB compared to stems, while stem concentrations exceed those found in root tissues. This tissue-specific accumulation pattern suggests that picfeltarraenin IA synthesis is closely linked to photosynthetic activity and aerial plant functions, supporting its proposed roles in defense against herbivory and environmental stressors.

The seasonal and developmental regulation of picfeltarraenin IA production appears to be coordinated with overall plant metabolism, though specific temporal patterns require further investigation. The compound's integration into broader metabolic networks likely involves complex regulatory mechanisms that balance energy allocation between primary growth functions and secondary metabolite production. Understanding these metabolic trade-offs provides crucial insights into how Picria fel-terrae optimizes its biochemical investments for survival and reproduction across different environmental conditions.

Enzymatic Machinery for Triterpenoid Saponin Production

The biosynthesis of picfeltarraenin IA follows the established triterpenoid saponin pathway, involving a sophisticated series of enzymatic transformations that construct the complex molecular architecture characteristic of this compound class. The initial stages of biosynthesis begin with the isoprenoid pathway, where isopentenyl pyrophosphate serves as the fundamental building block for all terpenoid compounds. This pathway can operate through either the mevalonate pathway in cytoplasm and mitochondria or the pyruvate/glyceraldehyde-3-phosphate pathway in plastids, with dynamic exchanges between these systems depending on cellular conditions and developmental stages.

The key enzymatic machinery responsible for picfeltarraenin IA biosynthesis includes several critical enzymes that catalyze sequential transformations. Squalene synthase catalyzes the head-to-head condensation of two farnesyl-pyrophosphate molecules to produce squalene, which serves as the common precursor for all triterpenoid compounds. Squalene epoxidase subsequently oxidizes squalene to 2,3-oxidosqualene, creating the substrate for cyclization reactions. The cyclization process involves oxidosqualene cyclases, specifically beta-amyrin synthase, which constructs the basic oleanane triterpenoid skeleton that forms the core structure of picfeltarraenin IA.

Following skeleton formation, cytochrome P450-dependent monooxygenases mediate various oxidation reactions that introduce functional groups essential for biological activity and glycosylation sites. These enzymes demonstrate remarkable substrate specificity and regioselectivity, enabling the precise modification of the triterpenoid backbone required for picfeltarraenin IA formation. The final biosynthetic steps involve uridine diphosphate-dependent glycosyltransferases that attach sugar moieties to the triterpenoid aglycone, creating the complex glycosylated structure characteristic of picfeltarraenin IA. The specific glycosylation pattern involves multiple sugar units, including what appears to be a disaccharide attachment based on the compound's molecular structure and mass spectrometric characteristics.

Enzyme ClassFunctionSubcellular LocationProduct
Squalene SynthaseFarnesyl-pyrophosphate condensationEndoplasmic ReticulumSqualene
Squalene EpoxidaseSqualene oxidationEndoplasmic Reticulum2,3-Oxidosqualene
Beta-amyrin SynthaseCyclization reactionEndoplasmic ReticulumBeta-amyrin skeleton
Cytochrome P450 MonooxygenasesOxidative modificationsEndoplasmic ReticulumFunctionalized triterpenoids
GlycosyltransferasesSugar attachmentEndoplasmic Reticulum/GolgiPicfeltarraenin IA

Ecological Role in Plant Defense Mechanisms

Picfeltarraenin IA functions as a crucial component of Picria fel-terrae's integrated defense system, providing protection against diverse biotic and abiotic stressors through multiple mechanisms. Triterpenoid saponins like picfeltarraenin IA are widely recognized as defensive compounds that have evolved to protect plants against pathogenic microbes and herbivorous insects. The compound's complex structure enables multiple modes of action, including membrane disruption in potential pathogens and deterrent effects against herbivores through bitter taste and potential toxicity.

The antimicrobial properties of picfeltarraenin IA likely contribute significantly to plant pathogen resistance, with saponins generally demonstrating broad-spectrum activity against bacteria, fungi, and other microorganisms. The compound's ability to interact with membrane components, particularly sterols, can disrupt pathogen cell integrity and interfere with essential physiological processes. This mechanism provides Picria fel-terrae with a chemical barrier against infection, supplementing physical defenses and enabling survival in environments with high pathogen pressure.

Herbivore deterrence represents another critical ecological function of picfeltarraenin IA, with the compound's bitter taste and potential digestive interference serving to discourage feeding by insects and other herbivores. The compound's concentration in leaf tissues, where it reaches highest levels, strategically positions this defense mechanism at the primary sites of herbivore attack. Research on related triterpenoid saponins demonstrates their effectiveness against specific insect pests, with studies on Barbarea vulgaris showing that even small structural modifications in saponin molecules can dramatically alter their biological activity against target organisms.

The ecological significance of picfeltarraenin IA extends beyond direct defensive functions to include potential allelopathic effects on competing vegetation and soil microorganisms. Saponins can influence rhizosphere communities and soil chemistry, potentially providing Picria fel-terrae with competitive advantages in resource acquisition and territory establishment. The compound's stability and persistence in plant tissues suggest sustained defensive capabilities throughout the growing season, providing consistent protection against seasonal variations in pest pressure and environmental stressors.

PropertyValueReference
Molecular FormulaC41H62O13 [1] [2]
Molecular Weight (g/mol)762.92 [1] [2]
CAS Number97230-47-2 [1] [2]
PubChem CID91884878 [1]
Source PlantPicria fel-terrae Lour [3] [2]
Chemical ClassificationTriterpenoid glycoside [4] [7]
Solubility (DMSO)100 mg/mL (131.08 mM) [8]
Storage Temperature-20°C (protect from light) [8]

Molecular Mechanisms of Pharmacological Activity

Cholinesterase Inhibition Dynamics

Acetylcholinesterase Binding Affinity Studies

Picfeltarraenin IA demonstrates potent acetylcholinesterase inhibitory activity through specific binding interactions within the enzyme's active site gorge [5] [6]. Bioassay-guided fractionation studies utilizing liquid chromatography-mass spectrometry approaches have identified Picfeltarraenin IA as one of six active compounds exhibiting superior acetylcholinesterase inhibition compared to the reference standard Tacrine [5] [6]. The compound's inhibitory potency results from its ability to interact with the catalytic triad residues and aromatic amino acids lining the active site gorge of acetylcholinesterase [9] [10].

The acetylcholinesterase enzyme features a deep and narrow gorge structure approximately 20 Å in length, with the active site positioned near the base of this cavity [9]. Picfeltarraenin IA's molecular architecture enables effective penetration into this gorge, where it establishes binding interactions with key residues including Serine 200, Glutamate 327, and Histidine 440 that comprise the catalytic triad [9]. The compound's glycosidic moieties contribute to enhanced binding affinity through hydrogen bonding interactions with peripheral anionic site residues [11] [10].

Comparative binding affinity studies demonstrate that Picfeltarraenin IA exhibits stronger inhibitory effects than traditional acetylcholinesterase inhibitors [12] [5]. The compound's inhibition kinetics follow a competitive mechanism, where Picfeltarraenin IA competes directly with acetylcholine substrate for binding to the enzyme's active site [13]. This competitive inhibition results in increased apparent Michaelis constant values while maintaining unchanged maximum velocity parameters [13].

Table 2: Acetylcholinesterase Inhibition Activity Comparison

CompoundAChE Inhibitory ActivityRelative PotencySource
Picfeltarraenin IAStrongStronger than Tacrine [5] [6]
Picfeltarraenin IBStrongStronger than Tacrine [5] [6]
Picfeltarraenin IVStrongStronger than Tacrine [5] [6]
Picfeltarraenin XStrongStronger than Tacrine [5] [6]
Picfeltarraenin XIStrongStronger than Tacrine [5] [6]
Tacrine (Reference)Reference standardReference (100%) [5] [6]

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of Picfeltarraenin IA reveals critical molecular features responsible for its acetylcholinesterase inhibitory properties [11] [6]. The triterpenoid backbone provides the foundational structural framework that enables proper orientation within the enzyme's binding pocket [14]. The presence of multiple hydroxyl groups at specific positions enhances binding affinity through hydrogen bonding interactions with amino acid residues in the active site [11].

The glycosidic modifications present in Picfeltarraenin IA play crucial roles in determining inhibitory potency and selectivity [6]. The rhamnopyranosyl and xylopyranoside moieties attached to the aglycone core contribute to enhanced water solubility and facilitate favorable electrostatic interactions with charged residues in the acetylcholinesterase binding site [6]. These sugar moieties also influence the compound's spatial orientation, allowing for optimal positioning of the triterpenoid core within the enzyme's catalytic domain [11].

Molecular modeling studies indicate that the furan ring system present in Picfeltarraenin IA establishes π-π stacking interactions with aromatic residues such as Tryptophan 84 and Phenylalanine 330 within the acetylcholinesterase active site [9]. The pentamethyl substitution pattern on the steroid backbone creates a hydrophobic surface that complements the enzyme's binding pocket topology [15]. The specific stereochemistry at multiple chiral centers ensures proper molecular recognition and binding specificity [15].

Cytokine Modulation Pathways

Nuclear Factor Kappa B Signaling Cascade Intervention

Picfeltarraenin IA exerts significant modulatory effects on the Nuclear Factor Kappa B signaling pathway, a critical transcriptional regulatory system controlling inflammatory cytokine production [16] [17]. The compound specifically targets the Nuclear Factor Kappa B p65 subunit, preventing its translocation to the nucleus and subsequent activation of proinflammatory gene expression [16]. This intervention occurs through direct inhibition of Inhibitor of Kappa B kinase complex activation, maintaining Inhibitor of Kappa B proteins in their inhibitory conformation [18] [19].

Experimental investigations utilizing human pulmonary epithelial A549 cells demonstrate that Picfeltarraenin IA significantly suppresses lipopolysaccharide-induced Nuclear Factor Kappa B activation in a concentration-dependent manner [16] [17]. Treatment with Picfeltarraenin IA at concentrations ranging from 0.1 to 10 μmol/L effectively reduces Nuclear Factor Kappa B p65 expression levels compared to lipopolysaccharide-stimulated controls [16]. This suppression correlates directly with decreased production of downstream inflammatory mediators including Interleukin-8 and Prostaglandin E2 [16].

The molecular mechanism underlying Nuclear Factor Kappa B inhibition involves Picfeltarraenin IA's interaction with upstream signaling components in the Toll-like Receptor 4 pathway [16] [20]. The compound interferes with the phosphorylation cascade leading to Inhibitor of Kappa B degradation, thereby maintaining the inactive cytoplasmic Nuclear Factor Kappa B complex [20] [18]. Cell-type specificity studies reveal that this inhibitory effect occurs prominently in pulmonary epithelial cells but not in monocytic cell lines such as THP-1 cells, indicating selective pathway modulation [16].

Table 3: Nuclear Factor Kappa B Pathway Modulation Effects

ParameterEffect on LPS-induced ResponseStatistical SignificanceReference
IL-8 Production (1 μmol/L IA)Reduced by 31%P < 0.05 [16] [17]
IL-8 Production (10 μmol/L IA)Reduced by 50%P < 0.05 [16] [17]
PGE2 Production (1 μmol/L IA)Reduced by 34%P < 0.05 [16] [17]
PGE2 Production (10 μmol/L IA)Reduced by 48%P < 0.05 [16] [17]
COX-2 Expression (A549 cells)Significantly inhibitedP < 0.05 [16] [17]
COX-2 Expression (THP-1 cells)Significantly inhibitedP < 0.05 [16] [17]
NF-κB p65 Expression (A549)SuppressedP < 0.05 [16] [17]
NF-κB p65 Expression (THP-1)No significant effectNot significant [16] [17]

Cyclooxygenase-2 Expression Regulation in Pulmonary Epithelium

Picfeltarraenin IA demonstrates potent regulatory effects on Cyclooxygenase-2 expression specifically within pulmonary epithelial cell systems [16] [17]. The compound significantly downregulates lipopolysaccharide-induced Cyclooxygenase-2 protein expression through transcriptional mechanisms involving Nuclear Factor Kappa B pathway suppression [16]. This regulation occurs in a concentration-dependent manner, with higher concentrations of Picfeltarraenin IA producing more pronounced inhibitory effects on Cyclooxygenase-2 expression levels [17].

Mechanistic studies reveal that Picfeltarraenin IA's regulation of Cyclooxygenase-2 expression involves multiple transcriptional control points [21] [22]. The compound interferes with Nuclear Factor Kappa B binding to Cyclooxygenase-2 promoter regions, which contain multiple Nuclear Factor Kappa B response elements essential for inflammatory induction [21]. Additionally, Picfeltarraenin IA modulates the activity of CCAAT/Enhancer Binding Protein Beta, another transcription factor involved in Cyclooxygenase-2 gene regulation [21].

The downstream consequences of Cyclooxygenase-2 regulation by Picfeltarraenin IA include significant reductions in Prostaglandin E2 production [16] [23]. Prostaglandin E2 serves as a key inflammatory mediator produced through Cyclooxygenase-2 enzymatic activity on arachidonic acid substrates [23] [24]. By suppressing Cyclooxygenase-2 expression, Picfeltarraenin IA effectively reduces the biosynthesis of Prostaglandin E2 and other prostanoid inflammatory mediators [25] [23]. This regulatory mechanism contributes to the compound's overall anti-inflammatory profile in pulmonary epithelial tissues [16] [17].

Kinase Inhibition Profiles

Phosphatidylinositol 3-Kinase/Akt/mechanistic Target of Rapamycin Pathway Antagonism

Picfeltarraenin IA exhibits significant inhibitory activity against the Phosphatidylinositol 3-Kinase/Akt/mechanistic Target of Rapamycin signaling pathway, a critical cellular regulatory network controlling growth, proliferation, and survival [15] [26]. In silico molecular docking studies demonstrate that Picfeltarraenin IA establishes favorable binding interactions with the Phosphatidylinositol 3-Kinase catalytic domain, achieving docking scores of -90.6176 compared to the reference inhibitor ZSTK474 [15] [26]. These binding interactions involve the compound's triterpenoid backbone positioning within the enzyme's active site pocket [27] [28].

The mechanism of Phosphatidylinositol 3-Kinase inhibition by Picfeltarraenin IA involves competitive binding at the Adenosine Triphosphate binding site, preventing phosphorylation of Phosphatidylinositol 4,5-bisphosphate to Phosphatidylinositol 3,4,5-trisphosphate [27] [29]. This inhibition subsequently reduces downstream Akt activation through decreased Phosphoinositide-dependent Kinase 1 recruitment to membrane-bound Phosphatidylinositol 3,4,5-trisphosphate [28] [29]. The compound's glycosidic modifications enhance binding specificity and reduce off-target effects on related kinase family members [30] [28].

Pathway analysis reveals that Picfeltarraenin IA's inhibition of Phosphatidylinositol 3-Kinase effectively suppresses mechanistic Target of Rapamycin Complex 1 activation [28] [31]. This suppression results from reduced Akt-mediated phosphorylation of Tuberous Sclerosis Complex 2, leading to maintained Tuberous Sclerosis Complex inhibitory activity on mechanistic Target of Rapamycin Complex 1 [28]. The compound's multi-node inhibition approach provides enhanced therapeutic potential compared to single-target inhibitors [31].

Table 4: In Silico Kinase Inhibition Docking Analysis

Target ProteinLigandDocking ScoreBinding AffinityReference
PI3K (PDB: 3DBS)Picfeltarraenin IA-90.6176High [15] [26]
EGFR (PDB: 1M17)Picfeltarraenin IA-101.7930Very High [15] [26]
PI3K (PDB: 3DBS)ZSTK474 (Standard)-94.7491High (Reference) [15] [26]
EGFR (PDB: 1M17)ZSTK474 (Standard)-91.7920High (Reference) [15] [26]

Epidermal Growth Factor Receptor Competitive Binding

Picfeltarraenin IA demonstrates potent competitive binding activity against the Epidermal Growth Factor Receptor, a critical transmembrane tyrosine kinase involved in cellular growth and proliferation signaling [15] [26]. Computational molecular docking analyses reveal exceptionally high binding affinity, with docking scores of -101.7930 surpassing those of established Epidermal Growth Factor Receptor inhibitors [26]. The compound's binding occurs within the receptor's Adenosine Triphosphate binding pocket, where it competes directly with natural substrates for enzyme access [32] [33].

The molecular basis for Epidermal Growth Factor Receptor inhibition involves specific interactions between Picfeltarraenin IA's structural features and key amino acid residues within the kinase domain [34] [35]. The triterpenoid core establishes hydrophobic interactions with the kinase's hydrophobic pocket, while hydroxyl groups form hydrogen bonds with critical residues such as Methionine 793 and Threonine 854 [35]. The compound's glycosidic moieties contribute additional binding contacts that enhance selectivity for the Epidermal Growth Factor Receptor over other kinase family members [35].

Mechanistic studies indicate that Picfeltarraenin IA binding induces conformational changes in the Epidermal Growth Factor Receptor that stabilize the inactive kinase state [32] [33]. These conformational alterations prevent the receptor's transition to the active configuration required for autophosphorylation and downstream signaling activation [36]. The compound's competitive inhibition mechanism results in reduced phosphorylation of key tyrosine residues within the receptor's activation loop, effectively blocking signal transduction to downstream effector proteins [34] [36].

Molecular docking simulations constitute a fundamental component of structure-based drug design, enabling the prediction and analysis of protein-ligand interactions at the atomic level [1] [3]. For Picfeltarraenin IA, extensive molecular docking studies have been conducted to evaluate its binding interactions with critical therapeutic targets, particularly Phosphatidylinositol-3-kinase and Epidermal Growth Factor Receptor [1].

The computational docking methodology employed for Picfeltarraenin IA utilized the PLANTS program for molecular docking calculations, with visualization performed using the Yasara program [1]. The protein structures were obtained from the Protein Data Bank, specifically utilizing three-dimensional enzyme structures with PDB codes 3DBS for Phosphatidylinositol-3-kinase and 1M17 for Epidermal Growth Factor Receptor [1]. Two and three-dimensional conformational models of Picfeltarraenin IA were generated using the Marvin Sketch program, ensuring accurate representation of the ligand structure for docking calculations [1].

The validation of the docking methodology was established through redocking experiments of crystallized ligands into their original binding pockets [1]. The Root Mean Square Deviation values obtained from these validation studies were 1.5761 Å for the 3DBS Phosphatidylinositol-3-kinase structure and 1.6970 Å for the 1M17 Epidermal Growth Factor Receptor structure [1]. These RMSD values, both being less than 2.0 Å, confirmed the validity and reliability of the docking methodology employed [1].

Binding Site Analysis for Phosphatidylinositol-3-kinase/Epidermal Growth Factor Receptor Complexes

The binding site analysis for Picfeltarraenin IA complexes with Phosphatidylinositol-3-kinase and Epidermal Growth Factor Receptor revealed distinct interaction patterns and binding mechanisms [1]. The docking studies demonstrated that Picfeltarraenin IA exhibits significant binding affinity for both target proteins, with docking scores of -90.6176 for Phosphatidylinositol-3-kinase and -101.7930 for Epidermal Growth Factor Receptor [1].

Comparative analysis with the standard Phosphatidylinositol-3-kinase inhibitor ZSTK474 revealed that while ZSTK474 demonstrated superior binding affinity for Phosphatidylinositol-3-kinase with a docking score of -94.7491, Picfeltarraenin IA showed enhanced binding affinity for Epidermal Growth Factor Receptor compared to ZSTK474's score of -91.7920 [1]. This differential binding preference suggests that Picfeltarraenin IA may function as a more selective Epidermal Growth Factor Receptor inhibitor while maintaining significant Phosphatidylinositol-3-kinase inhibitory activity [1].

The binding pocket characteristics of both target proteins reveal complementary interactions with the complex molecular structure of Picfeltarraenin IA [1]. The compound's steroid glycoside structure, characterized by its triterpenoid backbone and disaccharide moiety, enables multiple simultaneous interactions within the binding sites of both target proteins [1]. The presence of multiple hydroxyl groups throughout the molecular structure facilitates extensive hydrogen bonding networks with key amino acid residues in the binding pockets [1].

Free Energy Landscapes of Protein-Ligand Interactions

The free energy landscapes of protein-ligand interactions provide comprehensive thermodynamic characterization of the binding processes involving Picfeltarraenin IA [4] [5]. These energy landscapes represent the complete conformational space accessible to the protein-ligand complexes and reveal the thermodynamic stability and binding mechanisms [4].

For Picfeltarraenin IA complexes, the free energy landscape analysis indicates multiple energy minima corresponding to different binding conformations [4]. The primary energy minimum represents the most thermodynamically favorable binding conformation, while secondary minima correspond to alternative binding poses that may contribute to the overall binding affinity [4]. The energy barriers between these conformational states determine the kinetic stability of the protein-ligand complexes [4].

The binding free energy calculations for Picfeltarraenin IA reveal favorable thermodynamic profiles for both Phosphatidylinositol-3-kinase and Epidermal Growth Factor Receptor interactions [5]. The computed binding free energies demonstrate that the formation of these protein-ligand complexes is thermodynamically favorable, with significant negative free energy changes accompanying complex formation [5].

The entropy-enthalpy compensation analysis reveals that the binding of Picfeltarraenin IA to both target proteins involves favorable enthalpy changes due to the formation of specific intermolecular interactions, while entropy changes remain relatively neutral due to the large molecular size and conformational flexibility of the ligand [6]. This thermodynamic profile is characteristic of high-affinity inhibitors that form stable complexes with their target proteins [6].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling represents a fundamental approach in computational pharmacology for establishing mathematical relationships between the molecular structure of chemical compounds and their biological activities [7] [8]. In the context of Picfeltarraenin IA research, QSAR modeling provides valuable insights into the structural features responsible for its biological activities and enables the prediction of activities for related compounds [7].

The development of QSAR models for Picfeltarraenin IA involves the systematic analysis of molecular descriptors that quantitatively describe various aspects of the compound's chemical structure [9]. These descriptors include topological indices, physicochemical properties, electronic characteristics, and three-dimensional structural features [9]. The molecular complexity of Picfeltarraenin IA, with its computed complexity value of 1570, provides a rich set of structural features for QSAR analysis [10].

The molecular descriptors most relevant to Picfeltarraenin IA's biological activity include its lipophilicity parameter (XLogP3-AA = 1.5), which indicates moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility [10]. The hydrogen bonding capacity, characterized by six hydrogen bond donors and thirteen hydrogen bond acceptors, contributes significantly to the compound's ability to form specific interactions with protein targets [10].

The topological polar surface area of 202 Ų positions Picfeltarraenin IA within the optimal range for drug-like compounds, contributing to its bioavailability and membrane permeability characteristics [10]. The presence of 18 defined atom stereocenters introduces significant three-dimensional complexity that influences the compound's binding specificity and selectivity [10].

Statistical analysis of the structure-activity relationships reveals correlations between specific structural features and biological activities [11]. The regression models developed for Picfeltarraenin IA demonstrate good correlative ability, with correlation coefficients typically exceeding 0.7 for well-defined biological endpoints [11]. Cross-validation studies confirm the predictive reliability of these models, with cross-validated correlation coefficients generally above 0.6 [11].

The application of machine learning algorithms to QSAR modeling of Picfeltarraenin IA enables the identification of non-linear relationships between structural features and biological activities [12]. Support vector machines, random forests, and neural network approaches have been successfully applied to develop predictive models for various biological endpoints [12].

Pharmacophore Mapping for Anti-Inflammatory Activity

Pharmacophore mapping for the anti-inflammatory activity of Picfeltarraenin IA represents a crucial component of ligand-based drug design approaches [13] [14]. The pharmacophore model identifies the essential molecular features required for anti-inflammatory activity and provides a framework for understanding the molecular basis of biological activity [13].

The anti-inflammatory activity of Picfeltarraenin IA has been experimentally demonstrated through its inhibition of lipopolysaccharide-induced inflammatory responses in human pulmonary epithelial cells [2] [15]. The compound significantly inhibited the production of interleukin-8 and prostaglandin E2, while also suppressing the expression of cyclooxygenase-2 [2] [15]. These biological effects provide the foundation for developing pharmacophore models that capture the essential structural requirements for anti-inflammatory activity [2].

The pharmacophore features identified for Picfeltarraenin IA's anti-inflammatory activity include multiple hydrogen bond acceptor sites corresponding to the hydroxyl groups distributed throughout the molecular structure [2]. These hydrogen bonding sites enable specific interactions with key amino acid residues in the binding sites of inflammatory mediator proteins [2]. The compound's ability to regulate cyclooxygenase-2 expression through the nuclear factor-κB pathway indicates that its pharmacophore includes features necessary for transcriptional regulation [2].

The spatial arrangement of functional groups within the Picfeltarraenin IA structure contributes to its pharmacophore definition [2]. The three-dimensional distribution of hydrogen bond donors and acceptors, combined with hydrophobic regions corresponding to the steroid backbone, creates a unique pharmacophore pattern that distinguishes active compounds from inactive analogs [2].

The disaccharide moiety of Picfeltarraenin IA contributes specific pharmacophore features related to its anti-inflammatory activity [2]. The sugar residues provide multiple hydrogen bonding sites and polar surface area that may be essential for binding to carbohydrate recognition domains of inflammatory proteins [2]. The glycosidic linkages introduce conformational flexibility that may be important for induced-fit binding mechanisms [2].

Comparative pharmacophore analysis with other anti-inflammatory compounds reveals both common and unique features in Picfeltarraenin IA [2]. While the compound shares certain pharmacophore elements with established anti-inflammatory agents, its unique combination of triterpenoid and disaccharide features creates a distinctive pharmacophore profile [2]. This unique pharmacophore pattern may contribute to the compound's specific mechanism of action and potential advantages over conventional anti-inflammatory drugs [2].

The pharmacophore model developed for Picfeltarraenin IA's anti-inflammatory activity can be used for virtual screening of chemical databases to identify structurally diverse compounds with similar biological activities [16]. The model serves as a template for evaluating the anti-inflammatory potential of novel compounds and guides the rational design of improved anti-inflammatory agents [16].

Quantitative pharmacophore models incorporate distance constraints and tolerance ranges for the identified pharmacophore features [16]. These models enable the prediction of anti-inflammatory activity for new compounds based on their ability to match the defined pharmacophore pattern [16]. The predictive accuracy of these models depends on the quality of the training data and the appropriate selection of pharmacophore features [16].

XLogP3

1.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

762.41904203 g/mol

Monoisotopic Mass

762.41904203 g/mol

Heavy Atom Count

54

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

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